5-(2-methoxyphenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
Overview
Description
5-(2-methoxyphenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that belongs to the class of pyridopyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound includes a pyrido[2,3-d]pyrimidine core with a methoxyphenyl group at the 5-position and a dione functionality at the 2,4-positions.
Mechanism of Action
Target of Action
Similar compounds, such as derivatives of pyrido[2,3-d]pyrimidin-5-one, have been identified as phosphatidylinositol 3-kinase (pi3k) inhibitors . Additionally, derivatives of 2-arylaminopyrido[2,3-d]pyrimidin-7-ones, including TKI-28, have been shown to inhibit protein tyrosine kinases .
Mode of Action
It’s known that similar compounds inhibit their targets by binding to the active site, preventing the target from performing its function .
Biochemical Pathways
Pi3k inhibitors generally affect the pi3k/akt/mtor pathway, which is involved in cell growth, proliferation, and survival . Inhibition of this pathway can lead to decreased cell growth and proliferation .
Pharmacokinetics
Similar compounds are generally well-absorbed and metabolized in the liver . The impact on bioavailability would depend on factors such as the compound’s solubility, stability, and permeability .
Result of Action
Similar compounds that inhibit pi3k or protein tyrosine kinases can lead to decreased cell growth and proliferation, potentially making them useful in the treatment of certain types of cancer .
Action Environment
Factors such as ph, temperature, and the presence of other compounds can potentially affect the stability and efficacy of similar compounds .
Future Directions
The broad spectrum of biological activity associated with pyrido[2,3-d]pyrimidines makes them promising candidates for the development of new biologically active compounds . Future research could focus on exploring the potential applications of these compounds in various fields, including medicinal chemistry .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 5-(2-methoxyphenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione are not fully explored yet. Derivatives of pyrido[2,3-d]pyrimidines have been identified as inhibitors of phosphatidylinositol 3-kinase (PI3K) and protein tyrosine kinases . These interactions suggest that this compound might interact with similar enzymes and proteins, influencing biochemical reactions.
Cellular Effects
Given the known activities of related compounds, it could potentially influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Based on the activities of related compounds, it could exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
Given the known activities of related compounds, it could potentially interact with various enzymes or cofactors and influence metabolic flux or metabolite levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-methoxyphenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione typically involves the cyclization of appropriately substituted pyrimidines. One common method involves the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester, followed by cyclization at high temperatures (around 250°C) in a mixture of diphenyl oxide and biphenyl . Another approach includes the reaction of 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques, would apply to the production of this compound.
Chemical Reactions Analysis
Types of Reactions
5-(2-methoxyphenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The dione functionality can be reduced to form dihydro derivatives.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid (m-CPBA) is commonly used for the oxidation of methoxy groups.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under basic conditions.
Major Products
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of substituted pyridopyrimidines with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Exhibits antiproliferative, antimicrobial, anti-inflammatory, and analgesic activities.
Medicine: Potential therapeutic agent for the treatment of cancer, infections, and inflammatory diseases.
Industry: Used in the development of new materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidin-5-ones: Similar structure but with different substituents at the 5-position.
Pyrido[2,3-d]pyrimidin-7-ones: Similar core structure but with different functional groups at the 7-position.
Uniqueness
5-(2-methoxyphenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other pyridopyrimidines .
Properties
IUPAC Name |
5-(2-methoxyphenyl)-1H-pyrido[2,3-d]pyrimidine-2,4-dione | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O3/c1-20-10-5-3-2-4-8(10)9-6-7-15-12-11(9)13(18)17-14(19)16-12/h2-7H,1H3,(H2,15,16,17,18,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZBDDKWKPQGUAD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=C3C(=NC=C2)NC(=O)NC3=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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